Spiro[chroman-2,4'-piperidine]
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[3,4-dihydrochromene-2,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-12-11(3-1)5-6-13(15-12)7-9-14-10-8-13/h1-4,14H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKWKFTXXFZPQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)OC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Spiro Chroman 2,4 Piperidine and Its Derivatives
Classical and Contemporary Synthetic Routes to the Spiro[chroman-2,4'-piperidine] Core
The construction of the spiro[chroman-2,4'-piperidine] scaffold is a key step in the development of novel compounds with potential therapeutic applications. researchgate.net Over the years, synthetic chemists have devised several strategies to access this privileged structure.
One-pot synthesis offers an efficient and atom-economical approach to the spiro[chroman-2,4'-piperidine] core. A common one-pot method involves the reaction of a 2-hydroxyacetophenone (B1195853) with piperidine (B6355638) and an appropriate aldehyde under acidic conditions, leading directly to the spiro compound. smolecule.com Recent advancements have also seen the use of microwave irradiation to significantly shorten reaction times and improve yields in these one-pot procedures. smolecule.com Another notable one-pot synthesis involves the reaction of 4,6-diacetyl resorcinol (B1680541) using an ionic liquid, [bbim]Br, to facilitate the Kabbe condensation. ncl.res.inopenalex.org
Multi-step syntheses provide a more controlled and often more versatile approach to the spiro[chroman-2,4'-piperidine] scaffold, allowing for the introduction of a wider range of substituents. smolecule.com These strategies typically involve the initial formation of a chromanone precursor followed by a cyclization step with a piperidine derivative. smolecule.com
The synthesis of the chromanone portion of the spirocycle is a critical first step in many multi-step approaches. A variety of precursors can be utilized, with 2-hydroxyacetophenones being a common starting material. nih.govacs.org These can be reacted with various reagents to form the chroman-4-one ring system. For instance, a base-promoted condensation between 2-hydroxyacetophenones and aliphatic aldehydes can yield 2-alkyl-substituted 4-chromanones. researchgate.net Another approach involves the reaction of chromanones with catechols in a laccase-catalyzed arylation. nih.gov
| Starting Material | Reagent(s) | Product | Reference |
| 2-hydroxyacetophenone | Piperidine, Aldehyde (acidic conditions) | Spiro[chroman-2,4'-piperidine] derivative | smolecule.com |
| 4,6-diacetyl resorcinol | [bbim]Br | bis-spirochromanone | ncl.res.inopenalex.org |
| 2-hydroxyacetophenones | Aliphatic aldehydes (base-promoted) | 2-alkyl-substituted 4-chromanones | researchgate.net |
| Chromanones | Catechols (laccase-catalyzed) | Arylated chromanones | nih.gov |
The final key step in many multi-step syntheses is the cyclization of the pre-formed chromanone with a piperidine derivative to create the spirocyclic junction. smolecule.com This is often achieved through a condensation reaction under either acidic or basic conditions, with the choice of catalyst and solvent being crucial for optimizing the yield and purity of the final product. For example, a chromanone can be reacted with a piperidine derivative in a suitable solvent like ethanol (B145695) or methanol (B129727), with catalysts such as p-toluenesulfonic acid or sodium hydroxide (B78521) facilitating the cyclization.
The Kabbe condensation is a powerful tool for the synthesis of spirochromanones. nih.gov This reaction typically involves the condensation of a 2-hydroxyacetophenone with a ketone, such as 1,4-dioxaspiro[4.5]decan-8-one, to form the spirochromanone core. nih.gov An organocatalytic version of the Kabbe condensation has been developed using pyrrolidine-butanoic acid in DMSO, which allows the reaction to proceed at room temperature with high yields. researchgate.net This method has been successfully applied to the synthesis of 2,2-dialkyl and 2-spiro-chroman-4(1H)-ones. researchgate.net
A frequently employed strategy for the synthesis of the spiro[chroman-2,4'-piperidine] core involves the spirocyclization of a chromanone precursor with N-Boc-4-piperidinone. This reaction is often carried out under basic conditions. For example, 1-(2-hydroxyphenyl)ethanone can be reacted with N-Boc-4-piperidinone in the presence of a base to form tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate. The Boc protecting group can then be removed in a subsequent step. In one documented synthesis, tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate was treated with trifluoroacetic acid in methylene (B1212753) chloride to yield spiro[chroman-2,4'-piperidine]-4-one. japsonline.com Another example involves the reaction of methyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate with tert-butyl 4-oxopiperidine-1-carboxylate and pyrrolidine (B122466) in methanol at reflux to produce the cyclized product. clockss.org
| Reactants | Reagents/Conditions | Product | Reference |
| 1-(2-hydroxyphenyl)ethanone, N-Boc-4-piperidinone | Basic conditions | tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate | |
| tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate | Trifluoroacetic acid, Methylene chloride | Spiro[chroman-2,4'-piperidine]-4-one | japsonline.com |
| Methyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate, tert-butyl 4-oxopiperidine-1-carboxylate | Pyrrolidine, Methanol (reflux) | Cyclized spiro[chroman-2,4'-piperidine] derivative | clockss.org |
Chromanone Formation Precursors
Kabbe Condensation Method for Spirochromanone Prototype Synthesis
Advanced Synthetic Techniques and Optimization
The quest for more efficient and environmentally benign synthetic routes has led to the adoption of advanced techniques in the synthesis of spiro[chroman-2,4'-piperidine] and its derivatives. These methods offer significant advantages over traditional approaches, including reduced reaction times, improved yields, and greater molecular diversity.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of complex molecules like spiro heterocycles. rsc.org This technique significantly reduces reaction times and often leads to higher yields compared to conventional heating methods. rsc.orgsmolecule.com For instance, the synthesis of certain spiro compounds has been achieved in minutes under microwave irradiation, as opposed to hours via traditional refluxing. nih.gov The application of microwave heating has been particularly effective in multicomponent reactions, providing rapid access to a variety of spiro derivatives. rsc.orgmdpi.com
Recent research has demonstrated the utility of microwave-assisted synthesis in creating novel spiro[chroman-2,4'-piperidine] derivatives. researchgate.net This approach is a cornerstone of green chemistry, often requiring less solvent and energy, thus presenting a more sustainable synthetic pathway. researchgate.net
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis
| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield (%) |
| Synthesis of 5'-amino-1,3-dioxo-2-phenyl-2,2',3,4'-tetrahydro-1H-spiro-[isoquinoline-4,3'-pyrazole]-4'-carbonitrile | 4 hours | 15 minutes | 53 |
| Synthesis of 6'-amino-1,3-dioxo-2-phenyl-2'-thioxo-2,2',3,5'-tetrahydro-1H,3'H-spiro-[isoquinoline-4,4'-pyrimidine]-5'-carbonitrile | 4 hours | 15 minutes | 59 |
Data sourced from a study on the synthesis of spiro-isoquinoline derivatives, illustrating the efficiency of microwave-assisted methods. nih.gov
Palladium-Mediated Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The Suzuki-Miyaura coupling reaction, a prominent example, has been utilized in the synthesis of spiro[chroman-2,4'-piperidine] derivatives. clockss.org This reaction typically involves the coupling of an organoboron compound with an organohalide.
In one notable application, a palladium-mediated coupling reaction between (4-(hydroxymethyl)phenyl)boronic acid and tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate was employed to produce a key intermediate for a GPR119 agonist. clockss.org While effective, the use of expensive palladium catalysts and potentially genotoxic arylboronic acids has prompted the development of alternative, more cost-effective and safer synthetic routes. clockss.org
Palladium catalysis also plays a role in various cyclization reactions to form piperidine rings. nih.gov For instance, palladium-catalyzed intramolecular hydroamination and [4+2] cycloadditions have been developed for the synthesis of piperidine and its derivatives. nih.govrsc.org These methods offer pathways to construct the piperidine portion of the spiro[chroman-2,4'-piperidine] scaffold.
Green Chemistry Approaches in Spiro[chroman-2,4'-piperidine] Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules. In the context of spiro[chroman-2,4'-piperidine] synthesis, this includes the use of water as a solvent, solvent recycling, and energy-efficient processes like microwave-assisted synthesis. researchgate.netresearchgate.net
One "on water" approach has been developed for the synthesis of novel tetrahydropyrimidine (B8763341) derivatives, which can be precursors or analogues to the piperidine ring in the spiro scaffold. researchgate.net Industrial-scale production of related compounds also emphasizes green chemistry principles, employing continuous flow reactors and automated systems to optimize reactions for higher yields and purity while minimizing waste. The use of ionic liquids as green reaction media has also been explored for the synthesis of spiro-piperidine derivatives. bepls.com
Derivatization Strategies and Functionalization of the Spiro[chroman-2,4'-piperidine] Scaffold
The versatility of the spiro[chroman-2,4'-piperidine] scaffold lies in its potential for derivatization at multiple sites, allowing for the fine-tuning of its physicochemical and pharmacological properties.
N-Acylation and N-Aroylation of the Piperidine Ring
The secondary amine of the piperidine ring is a common site for functionalization. N-acylation and N-aroylation are widely used reactions to introduce a variety of substituents. These modifications can significantly impact the biological activity of the resulting compounds. For example, N-benzyl spiro-piperidine hydroxamic acid-based derivatives have been synthesized and evaluated for their HDAC inhibitory activity. bepls.com
The synthesis of potent inhibitors often involves the coupling of the spiro[chroman-2,4'-piperidine] core with various carboxylic acids. For instance, HATU-mediated amide bond formation has been used to couple the piperidine nitrogen with quinoline-4-carboxylic acids. Similarly, N-acylation with acyl chlorides can be performed. google.com
Table 2: Examples of N-Substituted Spiro[chroman-2,4'-piperidine] Derivatives
| N-Substituent | Synthetic Method |
| (1-cyclopropyl-5-methoxyisoquinolin-7-yl)carbonyl | Amide coupling |
| (4,8-dimethoxyquinolin-2-yl)carbonyl | Amide coupling |
| (4-ethoxy-8-ethylquinolin-2-yl)carbonyl | Amide coupling |
Data sourced from patent literature describing various N-aroylated spiro[chroman-2,4'-piperidine]-4-one derivatives. google.com
Modifications of the Chroman Ring System
The chroman ring system offers several positions for modification, allowing for the introduction of diverse functional groups that can modulate the compound's properties.
Common modifications include the introduction of substituents at the 6-position of the chroman ring. For instance, a hydroxyl group at this position can be a handle for further reactions. The synthesis of 6-bromospiro[chromane-2,4'-piperidine] allows for subsequent palladium-catalyzed cross-coupling reactions to introduce aryl groups. clockss.org Furthermore, the carbonyl group at the 4-position of the chroman-4-one moiety can be reduced to a hydroxyl group using reagents like sodium borohydride. clockss.org Conversely, a hydroxyl group on the chroman ring can be oxidized to a ketone.
These derivatization strategies provide a powerful means to generate libraries of spiro[chroman-2,4'-piperidine] compounds for structure-activity relationship (SAR) studies, aiding in the discovery of new therapeutic agents. nih.gov
Introduction of Various Substituents for Structure-Activity Relationship (SAR) Studies
The exploration of the spiro[chroman-2,4'-piperidine] scaffold's therapeutic potential heavily relies on the systematic introduction of diverse substituents to understand how structural modifications influence biological activity. nih.govacs.org This process, known as Structure-Activity Relationship (SAR) studies, is crucial for optimizing lead compounds to enhance efficacy and other pharmacological properties.
Sulfonyl Spacer Incorporation
The incorporation of a sulfonyl spacer has been a key strategy in modifying the spiro[chroman-2,4'-piperidine] core, leading to compounds with significant biological activities. researchgate.netjapsonline.com Research has shown that derivatives containing a sulfonyl moiety often exhibit enhanced potency compared to their carbonyl-containing counterparts. japsonline.com
For instance, a series of spiro[chroman-2,4'-piperidin]-4-one derivatives were synthesized where various substituents were attached to the piperidine nitrogen via a sulfonyl linker. One of the most potent compounds in a study on cytotoxic activity against cancer cell lines featured a sulfonyl spacer. researchgate.netjapsonline.com This compound demonstrated IC50 values ranging from 0.31 to 5.62 μM against human breast carcinoma (MCF-7), human ovarian cancer (A2780), and human colorectal adenocarcinoma (HT-29) cell lines. researchgate.netjapsonline.com The superior activity of the sulfonyl-containing derivatives is attributed to the potential for enhanced hydrogen bonding and the electron-withdrawing nature of the sulfonyl group.
In another study focused on GPR119 agonists, a methylene linker was introduced between the sulfonyl group and a phenyl group in the head moiety of the molecule. nih.gov This modification was a defining structural feature of a series of potent and orally bioavailable compounds. nih.gov
Table 1: Cytotoxicity of Spiro[chroman-2,4'-piperidin]-4-one Derivatives with Sulfonyl Spacers
| Compound | Spacer | Substituent | IC50 (μM) vs. MCF-7 | IC50 (μM) vs. A2780 | IC50 (μM) vs. HT-29 |
| 16 | Sulfonyl | Not Specified | 0.31 | - | 5.62 |
| 17 | Sulfonyl | Not Specified | >50 | >50 | >50 |
| 18 | Sulfonyl | Not Specified | >50 | >50 | >50 |
| 14 | Carbonyl | Not Specified | >50 | >50 | >50 |
| 15 | Carbonyl | Trimethoxyphenyl | 18.77 | 47.05 | - |
Data sourced from multiple studies. researchgate.netjapsonline.com
Quinoline (B57606) Moieties Attachment
The attachment of quinoline moieties to the spiro[chroman-2,4'-piperidine] framework has been explored to generate novel derivatives with potential therapeutic applications. The quinoline ring system, being a privileged scaffold in medicinal chemistry, can introduce unique electronic and steric properties to the parent molecule.
The synthesis of these derivatives typically involves the reaction of the parent spiro[chroman-2,4'-piperidine] with a suitable quinoline-containing reagent. For example, (R)-ethyl 1′-(quinoline-4-carbonyl)-[1,4′-bipiperidine]-3-carboxylate was synthesized by reacting spiro[chroman-2,4'-piperidin]-4-one with (R)-ethyl piperidine-3-carboxylate hydrochloride. The quinoline moiety introduces a rigid, planar aromatic system, which can influence the compound's binding to biological targets.
Hydrazone and Schiff Base Derivatives
The synthesis of hydrazone and Schiff base derivatives of spiro[chroman-2,4'-piperidine] has emerged as a promising avenue for developing new therapeutic agents, particularly with antiproliferative properties. nih.govxiahepublishing.comeurjchem.com These derivatives are typically prepared through the condensation reaction of a spirochromanone precursor with hydrazine (B178648) hydrate (B1144303) to form a hydrazono intermediate, which can then be further reacted to yield various Schiff bases. nih.gov
In one study, (E)-4-hydrazono-1′-methylspiro[chroman-2,4′-piperidine] was synthesized from the corresponding spirochromanone. nih.gov This intermediate was then used to create a series of Schiff base derivatives. These compounds were evaluated for their antiproliferative activity and their ability to inhibit EGFR and HER2 tyrosine kinases. nih.gov
Table 2: Synthesis of Hydrazone Derivatives of Spiro[chroman-2,4'-piperidine]
| Compound | Starting Material | Reagents | Product | Yield (%) |
| 3a | 1'-methylspiro[chroman-2,4'-piperidin]-4-one | Hydrazine hydrate, ethanol | (E)-4-Hydrazono-1′-methylspiro[chroman-2,4′-piperidine] | 65 |
| 3b | 1'-ethylspiro[chroman-2,4'-piperidin]-4-one | Hydrazine hydrate, ethanol | (E)-1′-Ethyl-4-hydrazonospiro[chroman-2,4′-piperidine] | 55 |
Data from a study on novel spirochromane Schiff's bases. nih.gov
Benzyl-type Bulky Substituents
The introduction of benzyl-type bulky substituents on the spiro[chroman-2,4'-piperidine] scaffold has been a key strategy in the development of potent G-protein-coupled receptor 119 (GPR119) agonists. nih.gov These bulky groups are typically incorporated into the "head moiety" of the molecule and have been shown to be crucial for high agonist activity. nih.gov
In a notable study, an extensive structure-activity relationship investigation led to the identification of an optimized drug candidate, (R)-29, which featured a terminal benzyl-type bulky substituent. nih.gov This compound exhibited a potent EC50 value of 54 nM and an Emax of 181%. The synthesis of such derivatives often involves multi-step sequences to construct the complex headpiece and attach it to the spirocyclic core.
Stereoselective Synthesis and Chiral Resolution for Enantiopure Compounds
The development of stereoselective synthetic methods and chiral resolution techniques is critical for obtaining enantiomerically pure spiro[chroman-2,4'-piperidine] derivatives. whiterose.ac.ukchiralpedia.com This is particularly important as the different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.
One approach to obtaining enantioenriched spirocyclic piperidines is through kinetic resolution. A study demonstrated the successful kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines using the chiral base n-BuLi/sparteine. whiterose.ac.uk This method allowed for the preparation of highly enantioenriched piperidines with high enantiomeric ratios. The resulting enantioenriched compounds could be further functionalized without loss of enantiopurity, highlighting their potential as three-dimensional fragments in drug discovery. whiterose.ac.uk
Another common method for obtaining enantiopure compounds is through diastereomeric crystallization. chiralpedia.com This technique involves reacting a racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated based on their different physical properties, such as solubility. chiralpedia.com
Furthermore, stereoselective cyclization reactions, such as intramolecular aldol-type trapping of zwitterionic intermediates, have been employed to synthesize spiro[chroman-4,3′-oxindole] derivatives with high diastereoselectivity. rsc.org
Pharmacological and Biological Investigations of Spiro Chroman 2,4 Piperidine Derivatives
Evaluation of Biological Activities
Derivatives of spiro[chroman-2,4'-piperidine] have demonstrated notable potential as anticancer agents through various mechanisms of action.
A number of studies have evaluated the cytotoxic effects of spiro[chroman-2,4'-piperidine] derivatives against a panel of human cancer cell lines. In one study, a series of novel spiro[chroman-2,4'-piperidin]-4-one derivatives were synthesized and tested against human breast carcinoma (MCF-7), human ovarian cancer (A2780), and human colorectal adenocarcinoma (HT-29) cell lines. bibliomed.orgresearchgate.net The results indicated that compounds with a sulfonyl spacer exhibited greater activity than those with a carbonyl spacer. japsonline.com Notably, one compound with a sulfonyl spacer demonstrated the most potent activity with IC50 values ranging from 0.31 to 5.62 μM across the three cell lines. bibliomed.orgjapsonline.com Conversely, a trimethoxyphenyl derivative showed the least potency, with IC50 values between 18.77 and 47.05 μM. bibliomed.orgjapsonline.com
Another study investigated spiroisoxazoline derivatives with a chromanone spiro-bridge and found that they exhibited cytotoxic effects on HT-29 and MCF-7 cell lines. benthamdirect.com One particular compound showed an IC50 value of 1.07±0.28 µM on HT-29 cells and 11.92±1.07 µM on MCF-7 cells. benthamdirect.com Importantly, most of these compounds did not show toxicity towards normal HEK-293 cells. benthamdirect.com
Further research on other derivatives has shown antiproliferative activity against a range of cancer cell lines including cervix (HELA), colon (HCT116), and liver (HEPG2). researchgate.net The conformational rigidity of the spiro architecture is believed to contribute to improved target selectivity and reduced off-target effects.
Mechanistic studies have revealed that the anticancer effects of certain spiro[chroman-2,4'-piperidine] derivatives are mediated through the induction of apoptosis and modulation of the cell cycle. For instance, a highly active spiro[chroman-2,4'-piperidin]-4-one derivative was found to induce early apoptosis in MCF-7 cells. bibliomed.orgjapsonline.com This compound also caused an increase in the population of cells in the sub-G1 and G2-M phases of the cell cycle, indicating cell cycle arrest. bibliomed.orgjapsonline.com
Similarly, a spiroisoxazoline derivative was shown to induce significant G0/G1 cell cycle arrest and apoptosis in HT-29 cells. benthamdirect.com These findings suggest that a key strategy in the anticancer activity of these compounds is the initiation of programmed cell death. japsonline.com
Histone deacetylases (HDACs) are recognized as important targets for cancer therapy. researchgate.net Spiro[chromane-2,4'-piperidine] derivatives, particularly those incorporating a hydroxamic acid moiety, have been identified as potent HDAC inhibitors. researchgate.netnih.gov These compounds have been evaluated for their ability to inhibit HDACs from nuclear extracts and have shown significant in vitro antiproliferative activity. researchgate.net One such derivative demonstrated good oral bioavailability and tumor growth inhibition in a murine xenograft model of HCT-116. researchgate.net The development of these spirocyclic compounds as HDAC inhibitors represents a promising avenue for anticancer drug discovery. lookchem.com
Some spirochromane piperidine (B6355638) derivatives have been investigated for their potential to inhibit key signaling proteins involved in cancer progression, such as EGFR and HER2. nih.gov Neratinib, a pan-HER inhibitor that irreversibly targets EGFR and HER2, has shown effectiveness against various EGFR mutations. nih.gov Inspired by this, novel spirochromane piperidine derivatives incorporating Schiff's bases were designed and synthesized. nih.gov Subsequent evaluation of these compounds for their inhibitory activity against EGFR and HER2 revealed their potential as dual inhibitors. nih.gov
Beyond their anticancer properties, spiro[chroman-2,4'-piperidine] derivatives have also been explored for their antimicrobial and antitubercular activities.
A series of novel spiro-[chromane-2,4'-piperidine]-4(3H)-one derivatives were designed and synthesized to be evaluated for their anti-mycobacterial activity against Mycobacterium tuberculosis (Mtb) H37Ra strain. researchgate.netx-mol.com One compound, in particular, exhibited significant inhibition with a MIC value of 3.72 μM. researchgate.netx-mol.com Other derivatives in the series displayed MIC values ranging from 7.68 to 230.42 μM. researchgate.netx-mol.com However, the two most active compounds also showed acute cytotoxicity towards a human lung fibroblast cell line. researchgate.netx-mol.com
Further research into spirochromone-chalcone derivatives identified a potent antitubercular agent with a MIC value of 3.13 μg/mL. tandfonline.com Additionally, some synthesized 4-chromanone (B43037) derivatives have demonstrated good antibacterial activities against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus, with minimum inhibitory concentrations as low as 0.39 μg/mL. acs.org The mode of action for some of these compounds involves the dissipation of the bacterial membrane potential. acs.org
Anti-Mycobacterial Activity (e.g., Mycobacterium tuberculosis H37Ra strain)
Activities Related to Metabolic Disorders and Diabetes
Derivatives of the spiro[chroman-2,4'-piperidine] scaffold have shown significant promise in the context of metabolic disorders and diabetes, primarily through two distinct mechanisms of action. researchgate.net
Several spiro[chroman-2,4'-piperidin]-4-one derivatives have been designed and synthesized as potent inhibitors of acetyl-CoA carboxylase (ACC). nih.gov ACC is a key enzyme in the regulation of fatty acid metabolism, making it an attractive target for the development of drugs against obesity and diabetes. nih.gov A number of these compounds have demonstrated ACC inhibitory activity in the low nanomolar range. researchgate.netnih.gov For instance, one particular derivative, compound 38j, was shown to reduce the respiratory quotient in mice, indicating an increase in whole-body fat oxidation. nih.gov This highlights the potential of these compounds to modulate fatty acid metabolism in a therapeutically relevant manner. nih.gov
Spiro[chroman-2,4'-piperidine] derivatives have also been identified as potent agonists of G-protein-coupled receptor 119 (GPR119). nih.gov GPR119 is predominantly expressed in pancreatic islet β-cells and incretin-releasing cells in the gastrointestinal tract. clockss.org Agonists of GPR119 are known to stimulate glucose-dependent insulin (B600854) secretion and improve glucose homeostasis, making them a promising therapeutic target for type 2 diabetes. clockss.org
Through extensive structure-activity relationship studies, an optimized drug candidate, (R)-29, was identified with an EC50 of 54 nM and an Emax of 181%. nih.gov In vivo studies in mice demonstrated that (R)-29 reduced glucose excursion in a dose-dependent manner during an oral glucose tolerance test. nih.gov Another potent GPR119 agonist from this class, identified as compound 1, also showed a significant hypoglycemic effect in mice. clockss.org
Acetyl-CoA Carboxylase (ACC) Inhibition
Other Noteworthy Biological Activities
The spiro[chroman-2,4'-piperidine] scaffold has also been investigated for its anti-inflammatory potential. researchgate.net Certain derivatives have been identified as inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation. In a mouse model of ear edema, these derivatives were shown to reduce the production of leukotriene B4 and myeloperoxidase activity, demonstrating their potential for treating inflammatory conditions. The rigid spirocyclic structure is thought to enhance binding affinity to biological targets, contributing to their anti-inflammatory effects.
Antileishmanial Activity
Recent studies have highlighted the potential of spiro[chroman-2,4'-piperidine] derivatives as effective agents against Leishmania. A series of new spiro-piperidine derivatives demonstrated promising in vitro antileishmanial activity against both the promastigote and amastigote forms of Leishmania major. nih.gov Notably, most of the synthesized derivatives exhibited superior activity compared to the standard drug, miltefosine (B1683995). nih.govnih.gov
Two compounds in particular, 8a and 9a , displayed sub-micromolar activity against the amastigote form, with IC50 values of 0.89 µM and 0.50 µM, respectively, which is significantly more potent than miltefosine (IC50 of 8.08 µM). nih.govnih.gov Further investigations into their mechanism of action suggest that these compounds may exert their antileishmanial effect through an antifolate mechanism by targeting dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1). nih.gov This was supported by the reversal of their antileishmanial activity in the presence of folic and folinic acids, similar to the known antifolate drug trimethoprim. nih.gov These promising compounds also showed a better safety and selectivity profile against VERO cells when compared to miltefosine. nih.govnih.gov
| Compound | IC50 (µM) vs. L. major amastigotes | Reference |
|---|---|---|
| 8a | 0.89 | nih.govnih.gov |
| 9a | 0.50 | nih.govnih.gov |
| Miltefosine (Standard) | 8.08 | nih.govnih.gov |
Antiviral Activity (e.g., Anti-COVID, Anti-DENVE)
The spiro[chroman-2,4'-piperidine] scaffold has also been explored for its potential antiviral properties. Research has indicated that derivatives of this compound may be effective against a range of viruses. bepls.com For instance, some spiro-oxindole derivatives, which share structural similarities, have shown inhibitory activity against SARS-CoV-2. nih.gov Specifically, four spiro[indoline-3,5′-pyrido[2,3-d:6,5-d']dipyrimidine] derivatives (3a, 4b, 4d, and 4e ) demonstrated potent inhibition of the SARS-CoV-2 RNA-dependent-RNA-polymerase (RdRp) and spike glycoprotein. nih.gov Their inhibitory concentrations ranged from 40.23 to 44.90 nM for RdRp and 40.27 to 44.83 nM for the spike glycoprotein, which is comparable to the reference standard, chloroquine. nih.gov
While direct studies on spiro[chroman-2,4'-piperidine] derivatives against Dengue virus (DENV) are less common in the provided results, the broader class of piperidine derivatives has been investigated for antiviral activity. mdpi.com The introduction of fluorine atoms into organic molecules, a common strategy in drug design, has been shown to enhance antiviral properties by improving bioavailability and metabolic stability. mdpi.com This suggests a potential avenue for the development of spiro[chroman-2,4'-piperidine]-based antiviral agents.
| Compound | RdRp IC50 (nM) | Spike Glycoprotein IC50 (nM) | Reference |
|---|---|---|---|
| 3a | 40.23 ± 0.09 | 40.27 ± 0.17 | nih.gov |
| 4b | 44.90 ± 0.08 | 44.83 ± 0.16 | nih.gov |
| 4d | 42.78 ± 0.11 | 42.61 ± 0.12 | nih.gov |
| 4e | 41.19 ± 0.13 | 41.25 ± 0.14 | nih.gov |
| Chloroquine (Standard) | 45 ± 0.02 | 45 ± 0.06 | nih.gov |
Receptor Binding Studies (e.g., Neurotransmitter Receptors, Sigma Receptors, Transient Receptor Potential Melastatin 8 (TRPM8) channel)
The interaction of spiro[chroman-2,4'-piperidine] derivatives with various receptors has been a significant area of research.
Neurotransmitter Receptors: Derivatives of spiro[chroman-2,4'-piperidine] have been investigated for their binding affinity to neurotransmitter receptors. smolecule.comsmolecule.com For example, a series of spiro[chromene-2,4′-piperidine]s were identified as potent and selective partial agonists for the 5-HT2C receptor. nih.gov The 7-chloro analogue 8 was found to be the most potent and selective 5-HT2C partial agonist with an EC50 value of 121.5 nM and showed no activity at the 5-HT2A or 5-HT2B receptors. nih.gov
Sigma Receptors: The spiro[chroman-2,4'-piperidine] scaffold has been recognized for its potential to interact with sigma receptors. Symmetrically connected spiro[ nih.govbenzopyran-1,4'-piperidines] are known to be highly potent and selective sigma-1 receptor ligands. nih.gov However, altering the connection to an unsymmetrical spiro[ nih.govbenzopyran-1,3'-piperidine] resulted in a significant reduction in sigma-1 receptor affinity, although selectivity over sigma-2 and NMDA receptors was maintained. nih.gov This highlights the importance of the spirocyclic connection point for receptor interaction.
Transient Receptor Potential Melastatin 8 (TRPM8) channel: A novel series of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides were identified as antagonists of the TRPM8 channel, which is a sensor for cold stimuli. nih.govcsic.es The 4-hydroxy derivatives of these compounds showed excellent potency and selectivity. nih.gov Notably, the (R)-(-)-isomer of one such derivative, (R)-(-)-10e , exhibited a potent IC50 of 8.9 nM. nih.gov
| Compound/Series | Target Receptor | Activity | Potency (nM) | Reference |
|---|---|---|---|---|
| 7-chloro analogue 8 | 5-HT2C | Partial Agonist | EC50: 121.5 | nih.gov |
| (R)-(-)-10e | TRPM8 | Antagonist | IC50: 8.9 | nih.gov |
Sodium Channel Modulation
Derivatives of the spiro[chroman-2,4'-piperidine] scaffold have been investigated as modulators of voltage-gated sodium (NaV) channels. google.com A conformational restriction strategy led to the discovery of a series of chroman derivatives as potent and selective inhibitors of the NaV1.8 channel. nih.gov The derivative (R)-40 was identified as a highly promising hNaV1.8 inhibitor with an IC50 value of 5.9 ± 1.0 nM and demonstrated good selectivity over other NaV channels. nih.gov This highlights the potential of this chemical class in developing novel analgesics.
Structure-Activity Relationship (SAR) Studies
The biological activity of spiro[chroman-2,4'-piperidine] derivatives is highly dependent on their structural features. Extensive SAR studies have been conducted to understand the influence of various substituents and conformational aspects on their pharmacological profiles.
Impact of Substituent Position and Nature on Efficacy and Selectivity
The position and chemical nature of substituents on the spiro[chroman-2,4'-piperidine] core play a critical role in determining the potency and selectivity of these compounds.
For 5-HT2C receptor agonists , SAR studies revealed that a small halogen, such as chlorine or fluorine, at the 7-position of the chromene ring is preferred for improving potency and selectivity. nih.gov For instance, the 7-chloro analog 8 was identified as a potent and selective 5-HT2C partial agonist. nih.gov In contrast, a chlorine atom at the 6-position led to low potency. nih.gov
In the case of TRPM8 antagonists , the presence of a hydroxyl group at the 4-position of the chromene ring resulted in excellent potency and selectivity. nih.gov Furthermore, the stereochemistry at this position was crucial, with the (R)-(-)-isomers generally being more potent than the (S)-(+)-isomers. nih.gov
For antileishmanial activity , the nature of the substituent on the piperidine nitrogen was found to be important. The most active compounds, 8a and 9a , featured specific substitutions that contributed to their sub-micromolar potency. nih.govnih.gov
Conformational Restrictions and Pharmacological Profiles
The rigid, spirocyclic nature of the spiro[chroman-2,4'-piperidine] scaffold provides a fixed three-dimensional orientation for its functional groups, which significantly influences its interaction with biological targets.
The conformational restriction imposed by the spirocyclic system is a key factor in the design of G-protein-coupled receptor 119 (GPR119) agonists. nih.gov This strategy was instrumental in the discovery of potent and orally bioavailable GPR119 agonists. nih.gov
Similarly, for NaV1.8 inhibitors , a conformational restriction strategy proved effective in improving the pharmacokinetic profile of chroman derivatives. nih.gov This approach led to the identification of potent and selective inhibitors with good metabolic stability. nih.gov
In the context of antileishmanial agents , the rigid spiro-piperidine framework is considered a promising scaffold for developing new drugs. nih.govnih.gov Molecular docking studies of the most active compounds, 8a and 9a , against L. major pteridine reductase 1 (Lm-PTR1) rationalized their observed in vitro activities and confirmed a stable and high-potential binding to the enzyme. nih.gov
Identification of Key Pharmacophoric Elements
The pharmacological profile of spiro[chroman-2,4'-piperidine] derivatives is significantly influenced by the nature and position of various substituents on both the chroman and piperidine rings.
The Spirocyclic Core : The rigid spirocyclic structure, where the chroman and piperidine rings are joined at a single carbon, is a fundamental pharmacophoric element. This arrangement reduces the molecule's rotational freedom, which can enhance its pharmacokinetic profile and improve the efficacy of its interaction with biological targets. bepls.com The conformational constraints imposed by the spiro junction play a crucial role in molecular recognition. vulcanchem.com
Substituents on the Chroman Ring :
4-Oxo Group : The presence of a ketone group at the 4-position of the chroman ring is a common feature in many active derivatives. smolecule.com This group can participate in hydrogen bonding and other interactions with biological targets. researchgate.net
Hydroxyl Groups : Hydroxyl groups, particularly at the 5- and 7-positions of the chroman ring, have been shown to enhance antibacterial activities. researchgate.net A hydroxyl group at the 7-position can also increase polarity and the potential for oxidative metabolism. smolecule.com
Electron-Withdrawing Groups : The introduction of electron-withdrawing groups, such as a nitro group at the 6-position, can influence the electronic distribution of the molecule, potentially altering its solubility, stability, and interaction with biological targets. vulcanchem.com Halogen or methoxy (B1213986) groups at the 6-position have been observed to enhance receptor binding affinity. vulcanchem.com
Substituents on the Piperidine Ring :
N-Substitution : The nitrogen atom of the piperidine ring is a key point for modification. The addition of various acyl, aroyl, or sulfonyl groups can significantly impact the compound's biological activity. vulcanchem.comresearchgate.net For instance, a mesitylsulfonyl group can enhance metabolic stability and modulate target binding through hydrophobic interactions. vulcanchem.com
Bulky Substituents : The presence of bulky substituents on the piperidine nitrogen, such as a benzyl (B1604629) group, can be a defining structural feature for certain biological activities. nih.gov
A summary of key pharmacophoric elements and their observed effects is presented below:
| Pharmacophoric Element | Position | Influence on Activity |
| Spirocyclic Junction | C2 (Chroman), C4' (Piperidine) | Enhances molecular rigidity and target interaction. bepls.com |
| 4-Oxo Group | Chroman Ring | Participates in hydrogen bonding. researchgate.net |
| Hydroxyl Group | 5- and 7-positions (Chroman) | Enhances antibacterial activity. researchgate.net |
| Electron-Withdrawing Groups | 6-position (Chroman) | Modulates electronic properties and receptor affinity. vulcanchem.com |
| N-Sulfonyl Group | Piperidine Ring | Improves metabolic stability and target binding. vulcanchem.com |
| Bulky N-Substituents | Piperidine Ring | Can be crucial for specific receptor agonism. nih.gov |
Mechanisms of Action Elucidation
The diverse biological activities of spiro[chroman-2,4'-piperidine] derivatives stem from their ability to interact with a variety of molecular targets and modulate key biological pathways.
Molecular Target Identification (e.g., Enzymes, Receptors, Ion Channels)
Research has identified several molecular targets for spiro[chroman-2,4'-piperidine] derivatives, highlighting their potential in various therapeutic areas.
Enzymes :
Acetyl-CoA Carboxylase (ACC) : Certain spiro[chroman-2,4'-piperidin]-4-one derivatives have been identified as potent inhibitors of ACC, an enzyme involved in fatty acid synthesis. researchgate.net
Histone Deacetylase (HDAC) : By combining the spiro[chroman-2,4'-piperidine] scaffold with a hydroxamic acid moiety, researchers have developed potent HDAC inhibitors, which are a recognized target for cancer therapy. researchgate.net
Mycobacterium tuberculosis Tyrosine Phosphatase (PtpB) : Molecular docking studies suggest that some spiro[chroman-2,4'-piperidine] analogs can bind to the active site of PtpB, indicating their potential as anti-tubercular agents. x-mol.com
Cholinesterases : Some derivatives have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission.
Receptors :
G-Protein-Coupled Receptor 119 (GPR119) : A series of spiro[chroman-2,4'-piperidine] derivatives have been discovered as agonists of GPR119, a receptor involved in glucose homeostasis, suggesting their potential for treating type 2 diabetes. nih.gov
Delta Opioid Receptors : A spirocyclic derivative was identified as a potent and selective delta opioid receptor agonist, leading to the development of a clinical candidate for pain treatment. acs.org
Serotonin Receptors : Analogs have demonstrated affinity for 5-HT₁A and 5-HT₂C receptors. vulcanchem.com
Ion Channels :
Transient Receptor Potential Melastatin 8 (TRPM8) : A series of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides have been identified as blockers of the TRPM8 channel, a target for pain and other sensory conditions. researchgate.net
A table summarizing the identified molecular targets is provided below:
| Molecular Target | Target Class | Therapeutic Area |
| Acetyl-CoA Carboxylase (ACC) | Enzyme | Metabolic Disorders nih.govresearchgate.net |
| Histone Deacetylase (HDAC) | Enzyme | Cancer researchgate.net |
| M. tuberculosis Tyrosine Phosphatase (PtpB) | Enzyme | Tuberculosis bepls.comx-mol.com |
| Cholinesterases (AChE, BChE) | Enzyme | Neurodegenerative Diseases |
| G-Protein-Coupled Receptor 119 (GPR119) | Receptor | Type 2 Diabetes nih.gov |
| Delta Opioid Receptors | Receptor | Pain acs.org |
| Serotonin Receptors (5-HT₁A/2C) | Receptor | CNS Disorders vulcanchem.com |
| TRPM8 Channel | Ion Channel | Pain, Sensory Disorders researchgate.net |
Hydrogen Bonding Interactions and Molecular Recognition
Hydrogen bonding is a critical factor in the molecular recognition of spiro[chroman-2,4'-piperidine] derivatives by their biological targets. The oxygen atom in the chroman ring and the nitrogen atom in the piperidine ring can act as hydrogen bond acceptors. nih.gov The presence of hydroxyl or carbonyl groups on the scaffold further increases the potential for hydrogen bonding. researchgate.netsmolecule.com
For example, in the inhibition of certain kinases, analogous sulfonamides form hydrogen bonds with specific amino acid residues like Glu81 and Leu83. vulcanchem.com The nitrogen atom in the piperidine ring, with its lone pair of electrons, can readily participate in hydrogen bonding interactions with biological targets.
Modulation of Biological Pathways
The interaction of spiro[chroman-2,4'-piperidine] derivatives with their molecular targets leads to the modulation of various biological pathways.
Apoptosis Induction : Certain cytotoxic derivatives have been shown to induce apoptosis in cancer cells. researchgate.netbibliomed.org For instance, one potent compound was found to cause a significant increase in early apoptosis in MCF-7 breast cancer cells. bibliomed.orgjapsonline.com This is often accompanied by cell cycle arrest in the sub-G1 and G2-M phases. researchgate.netjapsonline.com
Fat Oxidation : By inhibiting ACC, some derivatives can reduce the respiratory quotient, indicating an increase in whole-body fat oxidation. researchgate.net
Glucose Homeostasis : As GPR119 agonists, these compounds can modulate pathways involved in glucose regulation, leading to a reduction in glucose excursion in vivo. nih.gov
Computational and in Silico Investigations
Molecular Docking Simulations
Molecular docking is a prominent computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For spiro[chroman-2,4'-piperidine] derivatives, docking simulations have been instrumental in elucidating their interactions with various biological targets.
Molecular docking studies have successfully predicted the binding modes and affinities of spiro[chroman-2,4'-piperidine] derivatives against a range of protein targets. These studies are crucial for understanding the mechanism of action and for identifying promising lead compounds.
For instance, derivatives of spiro[chroman-2,4'-piperidine]-4-one have been investigated as inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism. mdpi.com Docking studies on the C-terminal (CT) domain of human ACC2 (PDB ID: 3FF6) revealed that these compounds can effectively fit into the active site. mdpi.com Similarly, in the context of anti-tubercular drug discovery, a potent derivative, PS08, was docked into the active site of Mycobacterium tuberculosis tyrosine phosphatase (PtpB) (PDB: 4TZK) to understand its binding pattern. researchgate.netx-mol.com
Other research has focused on the anticancer potential of these scaffolds. Docking studies were performed on novel spirochromane Schiff's bases against the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases, revealing potential binding modes within these cancer-related targets. nih.gov Furthermore, spirooxindole derivatives fused with a chromene moiety, structurally related to the spiro[chroman-2,4'-piperidine] core, were docked against bacterial DNA gyrase (PDB IDs: 1KZN for E. coli and 3G7B for S. aureus), with one compound showing a strong binding affinity of -8.3 kcal/mol. rsc.org
The G-protein-coupled receptor 119 (GPR119) is another target for which spiro[chroman-2,4'-piperidine] derivatives have been designed and evaluated, leading to the identification of potent and orally bioavailable agonists. nih.gov The design of these agonists was aided by understanding the conformational restriction imposed by the spirocyclic scaffold. nih.gov
| Compound/Derivative Series | Target Protein | PDB ID | Predicted Binding Affinity/Score | Key Findings |
| 1'-(Quinoline-4-carbonyl)spiro[chroman-2,4'-piperidin]-4-ones | Acetyl-CoA Carboxylase (ACC2) | 3FF6 | CScore used for evaluation | The quinoline (B57606) moiety extends into a hydrophobic pocket, with the carbonyl group forming hydrogen bonds. mdpi.com |
| Compound PS08 | Mtb tyrosine phosphatase (PtpB) | 4TZK | Good docking score (value not specified) | The study aimed to understand the putative binding position of the active compound. researchgate.netx-mol.com |
| Spirochromane Schiff's bases | EGFR/HER2 Tyrosine Kinase | Not Specified | Good binding affinity | Compounds showed potential dual inhibition of EGFR and HER2. nih.gov |
| Spirooxindole-chromene hybrid | DNA Gyrase (E. coli, S. aureus) | 1KZN, 3G7B | -8.3 kcal/mol | Revealed enhanced binding to the bacterial target, suggesting antibacterial potential. rsc.org |
| Spiro[chroman-2,4'-piperidine] derivatives | G-protein-coupled receptor 119 (GPR119) | Not Specified | EC50 = 54 nM for (R)-29 | Conformational restriction by the spiro scaffold was key to agonist activity. nih.gov |
A detailed analysis of the interactions between the spiro[chroman-2,4'-piperidine] ligand and the amino acid residues of the target protein is a critical output of molecular docking. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, govern the binding affinity and selectivity.
In studies of ACC inhibitors, the carbonyl group of the quinoline moiety attached to the piperidine (B6355638) nitrogen was predicted to form a hydrogen bond with the residue Gly-1958 in the enzyme's active site. mdpi.com The chroman and quinoline rings were observed to engage in hydrophobic interactions with surrounding nonpolar residues, further stabilizing the complex. mdpi.com
For spirofurochromanone derivatives docked with Bovine Serum Albumin (BSA), specific interactions were identified, including hydrogen bonds with Leu 480, Val 481, and Arg 208, and electrostatic interactions with Lys 350 and Glu 353. rsc.org Although not the primary therapeutic target, such studies on carrier proteins provide insight into the pharmacokinetics of the compounds.
The spiro[chromane-2,4'-piperidine]-4(3H)-one scaffold itself is recognized as an important pharmacophore, and its rigid structure helps to position functional groups optimally for interaction with target sites. nih.gov This structural rigidity is a key feature that reduces the entropic penalty upon binding, potentially leading to higher affinity.
Prediction of Binding Modes and Affinities with Target Proteins
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. It has been applied to spiro[chroman-2,4'-piperidine] and related heterocyclic systems to gain a deeper understanding of their intrinsic properties.
DFT calculations are employed to analyze the electronic properties of spiro[chroman-2,4'-piperidine] derivatives. chemrj.org These studies involve the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and their energy gap (ΔE) are crucial descriptors of a molecule's reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.
Natural Bond Orbital (NBO) analysis, another DFT-based method, can be used to investigate charge distribution, intramolecular charge transfer, and the stabilization interactions within the molecule. researchgate.net For complex spiro systems, DFT helps to elucidate the distribution of electron density and identify potential sites for electrophilic or nucleophilic attack, which is valuable information for understanding both biological activity and synthetic reactivity. rsc.org
DFT studies serve as a valuable complement to experimental data from techniques like X-ray crystallography and NMR spectroscopy. researchgate.net While experimental methods provide information on the actual structure and properties, DFT can explain the underlying electronic reasons for the observed phenomena.
For example, DFT can be used to predict theoretical vibrational frequencies, which can then be compared with experimental IR and Raman spectra to confirm structural assignments. researchgate.net In the synthesis of complex spirocyclic compounds, where multiple stereoisomers can be formed, DFT calculations can predict the relative energies of different isomers and reaction transition states, thus explaining the observed regio- and stereoselectivity of a reaction. rsc.org This synergy between computational prediction and experimental verification is crucial for the unambiguous characterization of novel spiro[chroman-2,4'-piperidine] derivatives.
Electronic Structure and Reactivity Analysis
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are in silico techniques that relate the chemical structure of a series of compounds to their biological activity. These models are essential for optimizing lead compounds and designing new molecules with enhanced potency and selectivity. nih.gov
QSAR models use statistical methods to build a mathematical relationship between molecular descriptors (e.g., physicochemical, electronic, or steric properties) and the observed biological activity. For spiro[chroman-2,4'-piperidine] derivatives, QSAR can help identify which structural modifications are most likely to improve activity against a specific target. For example, analysis of derivatives has shown that the nature of substituents on the chroman ring and the group attached to the piperidine nitrogen significantly influence biological outcomes. acs.org
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. medsci.org A pharmacophore model for a series of active spiro[chroman-2,4'-piperidine] compounds would highlight the key features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, and their spatial relationships required for binding to the target receptor. nih.gov This model can then be used as a 3D query to screen large chemical databases for new, structurally diverse compounds that fit the pharmacophore and are therefore likely to be active. medsci.org The spirocyclic core itself is often a central element of the pharmacophore, providing a rigid scaffold to hold the other features in the correct orientation.
Development of Predictive Models for Biological Activity
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and machine learning, plays a crucial role in forecasting the biological activity of novel compounds. clinmedkaz.orgcnr.it These models establish a mathematical correlation between the chemical structure of a compound and its biological effect.
For piperidine derivatives, including the spiro[chroman-2,4'-piperidine] scaffold, in silico tools like PASS (Prediction of Activity Spectra for Substances) have been employed to predict a wide range of potential pharmacological effects. clinmedkaz.orgclinmedkaz.org By analyzing the structural fragments of a molecule, these programs can estimate the probability of it exhibiting certain biological activities. clinmedkaz.org This approach aids in prioritizing which derivatives to synthesize and test in preclinical studies. clinmedkaz.orgclinmedkaz.org For instance, computational tools have been used to predict that certain piperidine derivatives may possess antiarrhythmic and local anesthetic properties. In the context of anticancer research, machine learning models have been developed to forecast the IC₅₀ values of compounds against various cancer cell lines based on their molecular descriptors. mdpi.com These models, which can include methodologies like random forest (RF) and decision trees (DT), learn from existing data to predict the activity of new, untested structures. mdpi.com
Identification of Structural Requirements for Optimal Activity
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.gov Through the systematic modification of different parts of the spiro[chroman-2,4'-piperidine] scaffold, researchers have identified key structural features essential for various therapeutic effects. nih.govresearchgate.net
For example, in the development of G-protein-coupled receptor 119 (GPR119) agonists, extensive SAR studies revealed that a terminal benzyl-type bulky substituent and a methylene (B1212753) linker in the "head" moiety of the molecule were critical for high potency. nih.gov The spiro-type scaffold itself was also identified as a key element for activity. nih.gov In the pursuit of acetyl-CoA carboxylase (ACC) inhibitors, SAR analysis of various spiro[chroman-2,4'-piperidin]-4-one derivatives has been discussed, leading to the identification of compounds with low nanomolar inhibitory activity. nih.gov Similarly, for 5-HT₂C receptor agonists, SAR studies of spiropiperidines led to the discovery of spiro[chromene-2,4'-piperidine]s as a novel and selective chemotype. nih.gov
SAR analyses have also been crucial in developing cytotoxic agents. Studies on spiro[chroman-2,4'-piperidin]-4-one derivatives against human cancer cell lines found that compounds with a sulfonyl spacer were generally more potent than those with a carbonyl spacer. japsonline.combibliomed.org Specifically, a derivative with a phenylsulfonyl group (Compound 16 ) showed the highest potency. japsonline.com For antitubercular activity, SAR analysis of 4-chromanones indicated that 2-alkyl hydrophobic substituents and small, polar functionalities at the 4-position (like hydroxyl or oxime groups) were important for activity against Mycobacterium tuberculosis. acs.org
| Target/Activity | Key Structural Feature | Effect on Activity | Reference |
|---|---|---|---|
| GPR119 Agonism | Terminal benzyl-type bulky substituent | Increased potency | nih.gov |
| GPR119 Agonism | Methylene linker in head moiety | Increased potency | nih.gov |
| Cytotoxicity (Anticancer) | Sulfonyl spacer vs. Carbonyl spacer | Sulfonyl group enhances potency | japsonline.com |
| Antitubercular Activity | 2-alkyl hydrophobic substituents | Important for activity | acs.org |
| 5-HT₂C Receptor Agonism | 7-chloro substitution on chromene ring | Identified most potent and selective partial agonist | nih.gov |
Molecular Dynamics Simulations (Potential Future Research Direction)
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. This method provides detailed insights into the conformational flexibility of spiro[chroman-2,4'-piperidine] derivatives and their dynamic interactions with biological targets. researchgate.net
MD simulations have been successfully applied to investigate the stability of the complex formed between a spiro[chroman-2,4'-piperidine] derivative and the VEGFR-2 protein, a target in anti-angiogenic therapy. researchgate.net These simulations confirmed the stability of the docked compound within the protein's binding site over a specific time period. researchgate.net In other research, docking studies followed by all-atom molecular dynamics have been used to analyze newly synthesized spiro hybrids as potential anti-cholinesterase agents. rsc.org The results from these simulations were found to be consistent with in vitro experimental findings, validating the computational approach. rsc.org
Given their ability to reveal dynamic binding events and conformational changes that are not apparent from static docking models, MD simulations represent a significant potential future research direction. This approach can be used to refine the design of spiro[chroman-2,4'-piperidine] derivatives by providing a more accurate understanding of their behavior at the molecular level, ultimately guiding the development of more potent and selective therapeutic agents. rsc.orgacs.org
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment
Before a compound can be considered a viable drug candidate, it must possess favorable ADMET properties. In silico tools are widely used to predict these properties early in the drug discovery process, helping to identify and eliminate compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity. mdpi.com
For spiro[chroman-2,4'-piperidine] derivatives, various computational models and web-based platforms have been utilized for ADMET and drug-likeness assessment. researchgate.net The evaluation often begins with assessing "drug-likeness" using criteria such as Lipinski's rule of five. researchgate.netmdpi.com One study on potential anti-angiogenic agents filtered a large dataset of compounds based on Lipinski's parameters and ADME/toxicity analysis, leading to the selection of a spiro[chroman-2,4'-piperidine] derivative for further investigation. researchgate.net
Toxicity prediction is another critical component of the in silico assessment. Web servers like ProTox-II and preADMET can be used to predict various toxicological endpoints, including mutagenicity, carcinogenicity, and hepatotoxicity. nih.govuad.ac.id For example, a spiro[chromene-2,4'-piperidine] (B8724282) derivative was predicted to have a low probability of inducing acute toxicity, hepatotoxicity, and other adverse effects using the ProTox-II server. nih.gov Similarly, the SwissADME program is frequently used to calculate a wide range of physicochemical and pharmacokinetic properties for synthesized compounds. mdpi.com
| Tool/Method | Parameter Predicted | Application Example | Reference |
|---|---|---|---|
| Lipinski's Rule of Five | Drug-Likeness | Filtering of compound libraries to select promising candidates. | researchgate.net |
| SwissADME | Physicochemical properties, Pharmacokinetics, Drug-Likeness | Evaluation of newly synthesized 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones. | mdpi.com |
| preADMET | ADME and Toxicity (e.g., Mutagenicity, Carcinogenicity) | Used for toxicity prediction of various chemical compounds. | researchgate.netuad.ac.id |
| ProTox-II | Toxicological Endpoints (e.g., Hepatotoxicity, Cytotoxicity) | Predicted low toxicity for a spiro[chromene-2,4'-piperidine] 5-HT₂C agonist. | nih.gov |
Advanced Characterization and Analytical Techniques in Research
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are fundamental in the characterization of spiro[chroman-2,4'-piperidine] compounds, providing detailed information about their atomic and molecular structure. emanresearch.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of spiro[chroman-2,4'-piperidine] derivatives. x-mol.comresearchgate.net Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In ¹H NMR spectra of spiro[chroman-2,4'-piperidine] derivatives, the protons of the piperidine (B6355638) and chroman rings exhibit characteristic chemical shifts. For instance, in 1'-(Phenylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one, the protons on the piperidine ring appear as multiplets, while the methylene (B1212753) protons of the chroman ring are observed as a singlet at 2.66 ppm. japsonline.com The aromatic protons of the chroman and phenylsulfonyl groups resonate in the downfield region, typically between 7.21 and 7.93 ppm. japsonline.com
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The spiro carbon atom is a key feature, and its chemical shift provides evidence of the spirocyclic junction. In derivatives of spiro[chroman-2,4'-piperidin]-4-one, the carbonyl carbon (C=O) of the chroman-4-one moiety typically appears at a downfield chemical shift, around 190 ppm. japsonline.com The carbon atoms of the piperidine ring and the aromatic carbons of the chroman ring also show distinct signals that aid in the complete structural assignment. japsonline.comnih.gov
Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Spiro[chroman-2,4'-piperidine] Derivative
| Compound | ¹H NMR (DMSO-d6, δ ppm) | ¹³C NMR (DMSO-d6, δ ppm) | Reference |
|---|---|---|---|
| 1'-(Phenylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one | 7.93 – 7.83 (m, 2H), 7.77 – 7.71 (m, 4H), 7.61 – 7.39 (m, 3H), 3.38 (t, J = 7.1, 2H), 3.31 (t, J = 7.1, 2H), 2.66 (s, 2H), 2.24 (t, J = 7, 2H), 1.61 (t, J = 7, 2H) | 190.87 (C=O), 160.54, 137.61, 133.42, 131.63, 129.72, 127.69, 121.26, 120.27, 114.99, 68.26, 44.30, 40.83, 33.51 | japsonline.com |
| 1'-Tosylspiro[chroman-2,4'-piperidin]-4-one | 7.90 – 7.86 (m, 3H), 7.80 – 7.73 (m, 3H), 7.43 – 7.21 (m, 2H), 3.33 (t, J = 7.1, 2H), 3.29 (t, J = 7.1, 2H), 2.73 (s, 2H), 2.43 (s, 3H), 2.23 (t, J = 7, 2H), 1.57 (t, J = 7, 2H) | 191.14 (C=O), 160.13, 137.54, 133.33, 131.46, 129.37, 127.68, 121.65, 120.08, 114.34, 68.75, 44.51, 40.79, 33.47, 21.39 | japsonline.com |
This table is for illustrative purposes and specific chemical shifts can vary based on the solvent and specific derivative structure.
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of spiro[chroman-2,4'-piperidine] compounds. emanresearch.orgx-mol.com The fragmentation patterns observed in the mass spectrum provide valuable structural information. wikipedia.org The molecular ion peak (M⁺) confirms the molecular weight of the compound. savemyexams.com
For example, in the mass spectrum of (E)-4-Hydrazono-1′-methylspiro[chroman-2,4′-piperidine], the molecular ion peak is observed at an m/z of 245.15. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. For instance, the calculated HRMS for C19H19NO4S [M+H]⁺ is 357.1035, with the found value being 358.1364. japsonline.com The fragmentation of the molecular ion can lead to characteristic daughter ions, which can be analyzed to further elucidate the structure. libretexts.org
Table 2: Mass Spectrometry Data for Selected Spiro[chroman-2,4'-piperidine] Derivatives
| Compound | Molecular Formula | Ionization Method | m/z of Molecular Ion (M⁺) | Reference |
|---|---|---|---|---|
| (E)-4-Hydrazono-1′-methylspiro[chroman-2,4′-piperidine] | C14H19N3O | Not Specified | 245.15 | nih.gov |
| (E)-1′-Ethyl-4-hydrazonospiro[chroman-2,4′-piperidine] | C15H21N3O | Not Specified | 259.32 | nih.gov |
| (E)-4-[(E)-(4-Chlorobenzylidene)hydrazono]-1′-methylspiro(chroman-2,4′-piperidine) | C21H22ClN3O | Not Specified | 349.34 | nih.gov |
Infrared (IR) spectroscopy is used to identify the functional groups present in spiro[chroman-2,4'-piperidine] molecules by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. jocpr.com
Key characteristic absorption bands for spiro[chroman-2,4'-piperidine] derivatives include:
C=O stretch: For derivatives containing a carbonyl group, such as spiro[chroman-2,4'-piperidin]-4-one, a strong absorption band is observed in the range of 1675-1690 cm⁻¹. mdpi.com
N-H stretch: In the parent compound or derivatives with a secondary amine in the piperidine ring, a characteristic N-H stretching vibration can be observed.
C-O stretch: The ether linkage in the chroman ring gives rise to a C-O stretching band.
Aromatic C-H and C=C stretches: The aromatic ring of the chroman moiety shows characteristic absorptions for C-H stretching and C=C ring stretching.
For example, the IR spectrum of (E)-4-Hydrazono-1′-methylspiro[chroman-2,4′-piperidine] shows absorption bands at 3345 and 3400 cm⁻¹ for the NH₂ group, and at 1615 cm⁻¹ for the C=N bond. nih.gov
Table 3: Characteristic IR Absorption Frequencies for a Spiro[chroman-2,4'-piperidine] Derivative
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H (amine) | Stretch | 3345, 3400 | nih.gov |
| C-H (aliphatic) | Stretch | 2972, 2936 | nih.gov |
| C=N (imine) | Stretch | 1615 | nih.gov |
| Aromatic C=C | Stretch | 1450 | nih.gov |
Mass Spectrometry (MS)
Chromatographic Techniques for Purity and Isolation
Chromatographic methods are essential for the purification and assessment of the purity of spiro[chroman-2,4'-piperidine] compounds. x-mol.com Column chromatography is frequently employed for the purification of reaction mixtures, using silica (B1680970) gel as the stationary phase and a suitable solvent system as the mobile phase. clockss.orgnih.gov The separation is based on the differential adsorption of the components of the mixture onto the stationary phase.
High-performance liquid chromatography (HPLC) is another powerful technique used for both purification and purity analysis. google.com Reverse-phase HPLC, often with a C18 column, can be utilized for the final purification of spiro[chroman-2,4'-piperidine] derivatives to achieve high purity levels.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. erpublications.comwhiterose.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal of a spiro[chroman-2,4'-piperidine] compound, the precise arrangement of atoms, bond lengths, and bond angles can be determined. This technique has been instrumental in confirming the spirocyclic nature and the stereochemistry of these compounds. The crystal structure reveals the conformation of both the chroman and piperidine rings, as well as the orientation of any substituents. This detailed structural information is invaluable for understanding the molecule's properties and interactions.
Preclinical Studies and Translational Research if Applicable
In vitro and In vivo Efficacy Studies
The versatility of the spiro[chroman-2,4'-piperidine] scaffold is evident in its wide-ranging efficacy in preclinical models, from oncology to metabolic diseases and infectious agents.
In vitro Efficacy
Derivatives of spiro[chroman-2,4'-piperidine] have demonstrated significant cytotoxic activity against several human cancer cell lines. In one study, a series of novel spiro[chroman-2,4'-piperidin]-4-one derivatives were tested against human breast carcinoma (MCF-7), human ovarian cancer (A2780), and human colorectal adenocarcinoma (HT-29) cell lines. bibliomed.org Compound 16 , featuring a sulfonyl spacer, emerged as the most potent derivative, with IC50 values ranging from 0.31 to 5.62 μM. bibliomed.orgjapsonline.com In contrast, the trimethoxyphenyl derivative 15 was the least potent. bibliomed.orgjapsonline.com Further mechanistic studies revealed that compound 16 induced early apoptosis in MCF-7 cells and caused an increase in the sub-G1 and G2-M cell cycle phases. bibliomed.orgresearchgate.net
The scaffold has also been explored for its activity against other targets. Certain derivatives have been identified as potent inhibitors of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. researchgate.net Additionally, other analogues have shown promising anti-tuberculosis activity against Mycobacterium tuberculosis (Mtb) strain H37Ra. bepls.com Compound PS08 , for instance, exhibited significant inhibition with a Minimum Inhibitory Concentration (MIC) value of 3.72 μM. bepls.com Another study identified compound 4f as a potent anti-tuberculosis agent with a MIC value of 3.13 μg/mL. researchgate.net
| Compound | Target/Cell Line | Activity Type | Measured Potency | Source |
|---|---|---|---|---|
| Compound 16 | MCF-7, A2780, HT-29 (Cancer) | Cytotoxicity (IC50) | 0.31 - 5.62 µM | bibliomed.orgjapsonline.com |
| Compound 15 | MCF-7, A2780, HT-29 (Cancer) | Cytotoxicity (IC50) | 18.77 - 47.05 µM | bibliomed.orgjapsonline.com |
| PS08 | M. tuberculosis H37Ra | Anti-tubercular (MIC) | 3.72 µM | bepls.com |
| Compound 4f | Mycobacterium tuberculosis | Anti-tubercular (MIC) | 3.13 µg/mL | researchgate.net |
In vivo Efficacy
The therapeutic potential of these compounds has been further substantiated by in vivo studies. As a G-protein-coupled receptor 119 (GPR119) agonist, the optimized drug candidate (R)-29 was evaluated in an oral glucose-tolerance test using C57BL/6N mice. nih.gov The results showed that this compound dose-dependently reduced glucose excursion at a dose of 3 mg/kg, highlighting its potential for the treatment of type 2 diabetes mellitus. nih.gov
In a different study focusing on metabolic effects, compound 38j , an acetyl-CoA carboxylase (ACC) inhibitor, was tested in C57BL/6J mice. researchgate.net This compound was found to reduce the respiratory quotient, which indicates an increase in whole-body fat oxidation, even in the presence of a high-carbohydrate diet. researchgate.net
Pharmacokinetic and Pharmacodynamic Profiling
The spiro[chroman-2,4'-piperidine] framework is considered a privileged structure in medicinal chemistry, in part because its rigid nature can lead to improved pharmacokinetic characteristics. nih.govbepls.com
Pharmacokinetics (PK)
The development of orally bioavailable drug candidates is a key objective in medicinal chemistry. Research into spiro[chroman-2,4'-piperidine] derivatives has successfully identified compounds with good oral bioavailability. nih.gov The structural rigidity imparted by the spiro center is believed to decrease the number of rotatable bonds in the molecule, which can enhance the pharmacokinetic profile. bepls.com This can lead to better absorption and metabolic stability, crucial properties for orally administered drugs.
Pharmacodynamics (PD)
The mechanism of action for spiro[chroman-2,4'-piperidine] derivatives varies depending on the specific modifications to the core structure. As GPR119 agonists, certain derivatives stimulate this receptor, which is primarily expressed in the pancreas and gastrointestinal tract and is involved in glucose-stimulated insulin (B600854) secretion. nih.gov
In the context of cancer, the pharmacodynamic effects observed include the induction of apoptosis and cell cycle arrest. bibliomed.orgresearchgate.net For example, compound 16 was shown to trigger programmed cell death and halt the cell cycle at the G2-M phase in breast cancer cells, demonstrating a clear cytotoxic mechanism. japsonline.comresearchgate.net Other derivatives function through enzyme inhibition, such as the inhibition of acetyl-CoA carboxylase (ACC), which is a critical enzyme in fatty acid synthesis and a target for metabolic diseases. nih.govresearchgate.net
Development of Lead Compounds and Drug Candidates
The spiro[chroman-2,4'-piperidine] scaffold has served as an excellent starting point for lead optimization and the development of drug candidates. nih.gov Medicinal chemists have utilized this core to design and synthesize compounds with enhanced potency and specificity. researchgate.net
A notable example is the development of GPR119 agonists for type 2 diabetes. nih.gov The initial lead compound, 11 , was identified through a design strategy that exploited conformational restriction. This compound showed moderate potency with an EC50 of 369 nM. nih.gov Through extensive structure-activity relationship (SAR) studies, which involved modifying the head moiety with a terminal benzyl-type substituent and a methylene (B1212753) linker, researchers developed the optimized drug candidate (R)-29 . This new compound exhibited significantly improved potency, with an EC50 of 54 nM and a higher maximum effect (Emax of 181%). nih.gov
This progression from a moderately active lead to a highly potent drug candidate underscores the value of the spiro[chroman-2,4'-piperidine] core as a versatile and "tunable" scaffold in modern drug discovery. nih.gov
| Compound | Description | Potency (EC50) | Maximum Effect (Emax) | Source |
|---|---|---|---|---|
| Lead Compound 11 | Initial Lead Compound | 369 nM | 82% | nih.gov |
| (R)-29 | Optimized Drug Candidate | 54 nM | 181% | nih.gov |
Future Perspectives and Emerging Research Avenues
Exploration of Novel Biological Targets
While spiro[chroman-2,4'-piperidine] derivatives have been extensively studied for their effects on established targets like acetylcholinesterase and various cancer-related pathways, emerging research is beginning to uncover their potential against a broader range of biological molecules. researchgate.net The unique three-dimensional and conformationally rigid structure of the spirocyclic system allows for specific interactions with diverse protein binding sites, opening up new therapeutic possibilities.
Recent investigations have highlighted the potential of these compounds in several novel areas:
Neglected Tropical Diseases: There is a growing interest in the application of spiro[chroman-2,4'-piperidine] derivatives for the treatment of neglected tropical diseases (NTDs). For instance, certain spiro piperidine (B6355638) derivatives have demonstrated potent in vitro activity against both the promastigote and amastigote forms of Leishmania major, the parasite responsible for leishmaniasis. nih.govbepls.com Some of these compounds exhibited superior efficacy compared to the standard drug miltefosine (B1683995), suggesting their potential as lead compounds for the development of new anti-leishmanial agents. bepls.com
Antitubercular Activity: The emergence of multidrug-resistant tuberculosis necessitates the discovery of novel antitubercular agents. A series of spiro[chroman-2,4'-piperidin]-4-one analogs have been synthesized and evaluated for their activity against Mycobacterium tuberculosis (Mtb) strain H37Ra. bepls.comx-mol.com One compound, PS08, showed significant inhibition with a minimum inhibitory concentration (MIC) value of 3.72 μM. bepls.comx-mol.com Further optimization of this class of compounds could lead to the development of effective treatments for tuberculosis. bepls.com
G-Protein-Coupled Receptor (GPCR) Agonism: GPR119, a GPCR predominantly expressed in pancreatic islet β-cells, has emerged as a promising target for type 2 diabetes. clockss.org Researchers have discovered novel spiro[chroman-2,4'-piperidine] derivatives that act as potent and orally bioavailable GPR119 agonists. clockss.orgnih.gov One optimized candidate demonstrated a significant reduction in glucose excursion in an oral glucose tolerance test in mice, highlighting the potential of this scaffold in developing new therapies for metabolic disorders. nih.gov
Development of Multi-Targeting Agents
The concept of "one molecule, multiple targets" is gaining traction in drug discovery as a strategy to address complex multifactorial diseases. The spiro[chroman-2,4'-piperidine] scaffold is well-suited for the design of multi-targeting agents due to its ability to incorporate diverse pharmacophoric features.
Researchers are exploring the development of spiro[chroman-2,4'-piperidine] derivatives that can simultaneously modulate multiple biological targets implicated in a single disease or related pathologies. For example, in the context of Alzheimer's disease, a single molecule could potentially inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), or combine AChE inhibition with antioxidant properties. The chroman moiety itself is known for its antioxidant capabilities. smolecule.com
The development of dual inhibitors is another promising avenue. For instance, spirochromane derivatives have been investigated for their ability to dually inhibit EGFR and HER2, two key receptors in cancer progression. nih.gov This multi-targeted approach could lead to more effective and robust therapeutic outcomes.
Application of Artificial Intelligence and Machine Learning in Spiro[chroman-2,4'-piperidine] Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of spiro[chroman-2,4'-piperidine] derivatives is no exception. spirochem.comijnrph.com These computational tools can significantly accelerate the identification of promising drug candidates and optimize their properties. ijnrph.comresearchgate.net
Key applications of AI and ML in this area include:
Virtual Screening and Hit Identification: AI/ML algorithms can rapidly screen vast virtual libraries of spiro[chroman-2,4'-piperidine] derivatives to identify compounds with a high probability of binding to a specific biological target. spirochem.com This in silico approach can save considerable time and resources compared to traditional high-throughput screening methods.
Prediction of Physicochemical and ADMET Properties: Machine learning models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel spiro[chroman-2,4'-piperidine] analogs. researchgate.net This allows for the early identification of compounds with undesirable pharmacokinetic profiles, enabling researchers to focus on candidates with a higher likelihood of success in clinical development.
De Novo Drug Design: Generative AI models can design entirely new spiro[chroman-2,4'-piperidine] structures with desired pharmacological properties. spirochem.com By learning from existing data, these models can propose novel molecules that are optimized for potency, selectivity, and drug-likeness.
Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and to devise efficient synthetic routes for complex molecules like spiro[chroman-2,4'-piperidine] derivatives. spirochem.com This can aid in the design of more sustainable and cost-effective manufacturing processes.
Several organizations are already pioneering the use of AI and ML in chemistry, creating platforms that facilitate the analysis of large datasets from parallel synthesis and high-throughput experimentation to refine chemical processes and outcomes. spirochem.com
Green and Sustainable Synthesis of Spiro[chroman-2,4'-piperidine] Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to minimize environmental impact. researchgate.net Future research on spiro[chroman-2,4'-piperidine] will likely focus on developing more sustainable and eco-friendly synthetic methods.
Traditional synthetic routes often involve hazardous reagents and solvents. nih.gov Emerging green approaches aim to address these issues through:
Use of Greener Solvents: Replacing conventional organic solvents with more environmentally benign alternatives like water or ionic liquids. researchgate.netacs.org
Catalytic Methods: Employing catalysts to improve reaction efficiency and reduce waste. rsc.orgresearchgate.net This includes the use of nanocatalysts and photocatalysts that can operate under mild conditions. rsc.org
Microwave and Ultrasound-Assisted Synthesis: Utilizing microwave irradiation and ultrasound to accelerate reaction times and improve yields, often under solvent-free conditions. researchgate.netnih.gov
One-Pot Reactions: Designing multi-component reactions where several synthetic steps are carried out in a single reaction vessel, reducing the need for purification of intermediates and minimizing waste. researchgate.net
Recent studies have demonstrated the successful application of these principles to the synthesis of chromene and chromanone derivatives, which are precursors to the spiro[chroman-2,4'-piperidine] core. researchgate.netmdpi.com For example, eco-friendly methods for the synthesis of chromene derivatives using non-toxic catalysts and gentle reaction conditions have been reported. nih.gov
Clinical Potential and Therapeutic Development
While many spiro[chroman-2,4'-piperidine] derivatives are still in the preclinical stages of development, the breadth of their biological activities suggests significant clinical potential across various therapeutic areas. nih.gov The progression of these compounds from laboratory research to clinical candidates will be a key focus of future efforts.
Several compounds have shown promising results in preclinical studies, warranting further investigation. researchgate.net For instance, a novel series of spiro[chroman-2,4'-piperidin]-4-one derivatives exhibited potent cytotoxic activity against several human cancer cell lines, with one compound inducing apoptosis in breast cancer cells. japsonline.combibliomed.org Another derivative demonstrated significant anti-tuberculosis activity. x-mol.comwiley.com
The successful clinical development of spiro[chroman-2,4'-piperidine]-based drugs will depend on rigorous preclinical and clinical trials to establish their safety and efficacy. googleapis.com The journey from a promising lead compound to a marketed drug is long and challenging, but the unique structural features and diverse pharmacological profile of the spiro[chroman-2,4'-piperidine] scaffold make it a compelling platform for the development of next-generation therapeutics.
Q & A
Q. What are the standard synthetic routes for Spiro[chroman-2,4'-piperidine] derivatives, and how are intermediates characterized?
Methodological Answer:
- Kabbe condensation is a key step for constructing the spirocyclic core, involving cyclization of chroman-4-one precursors with piperidine derivatives under acidic conditions .
- Intermediate purification uses column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol) .
- Structural validation relies on H/C NMR (400 MHz, DMSO-) and HRMS (Agilent TOF LC/MS) .
Q. How is cytotoxicity evaluated for Spiro[chroman-2,4'-piperidine] derivatives in preclinical studies?
Methodological Answer:
Q. What analytical techniques confirm the purity and stability of synthesized compounds?
Methodological Answer:
- TLC (silica gel GF) with ethyl acetate/hexane eluents monitors reaction progress .
- Elemental analysis (CHN microanalysis) confirms >95% purity .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl vs. carbonyl linkers) impact anticancer activity?
Methodological Answer:
- SAR studies show sulfonyl-bridged derivatives (e.g., Compound 16, IC = 0.31–5.62 μM) exhibit enhanced cytotoxicity over carbonyl analogs (e.g., Compound 15, IC = 18.77–47.05 μM) due to improved cellular uptake and target binding .
- Dichlorobenzoyl substitutions (e.g., in acetyl-CoA carboxylase inhibitors) enhance lipophilicity and enzyme inhibition (nanomolar potency) .
Q. What mechanistic insights explain apoptosis induction by Spiro[chroman-2,4'-piperidine] derivatives?
Methodological Answer:
Q. How can computational modeling guide the design of Spiro[chroman-2,4'-piperidine] derivatives?
Methodological Answer:
Q. How are data contradictions resolved (e.g., variable IC50_{50}50 across cell lines)?
Methodological Answer:
Q. What strategies optimize pharmacokinetics for in vivo studies?
Methodological Answer:
Q. How can Spiro[chroman-2,4'-piperidine] derivatives be integrated into combination therapies?
Methodological Answer:
Q. What novel targets (e.g., epigenetic regulators) are implicated in their bioactivity?
Methodological Answer:
- HDAC inhibition assays (Fluor-de-Lys) confirm Compound 2’s activity (IC = 12 nM) via spirocyclic conformational rigidity .
- RNA-seq identifies downstream gene regulation (e.g., p21 upregulation in apoptosis pathways) .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
